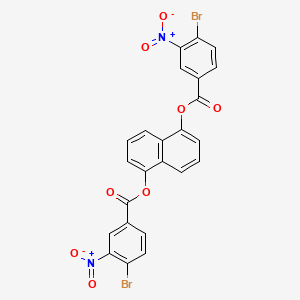![molecular formula C19H14F4N4O B14921768 2-{3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14921768.png)
2-{3-[(2,2,3,3-Tetrafluoropropoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrafluoropropyl group and a triazoloquinazoline moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER typically involves multiple steps, starting with the preparation of the tetrafluoropropyl group and the triazoloquinazoline core. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Glycidyl 2,2,3,3-tetrafluoropropyl ether
- 2,2,3,3-Tetrafluoro-1-propanol
- 2,2,3,3-Tetrafluoropropionic acid
Uniqueness
Compared to similar compounds, 2,2,3,3-TETRAFLUOROPROPYL (3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL) ETHER stands out due to its unique combination of a tetrafluoropropyl group and a triazoloquinazoline moiety. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14F4N4O |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C19H14F4N4O/c20-18(21)19(22,23)10-28-9-12-4-3-5-13(8-12)16-25-17-14-6-1-2-7-15(14)24-11-27(17)26-16/h1-8,11,18H,9-10H2 |
InChI Key |
AIASVNFMKUXVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate](/img/structure/B14921696.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14921704.png)
![7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14921707.png)
![N'~1~-[(E)-1-(3,4-Dimethoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14921709.png)
![4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B14921710.png)
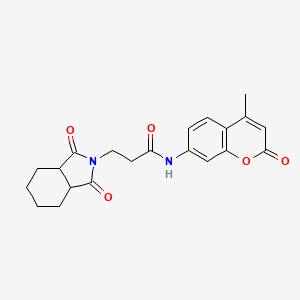
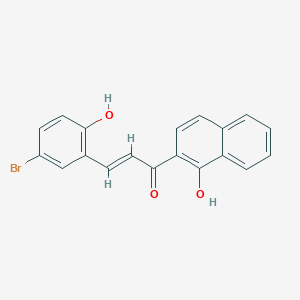

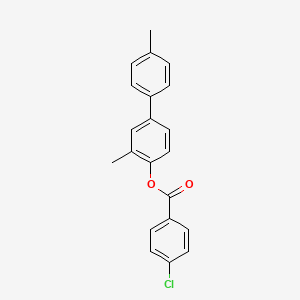
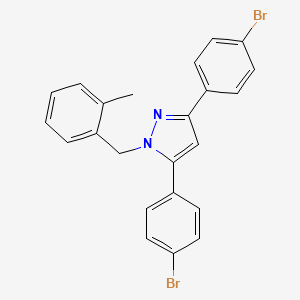
![2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide](/img/structure/B14921736.png)
![(4Z)-4-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14921753.png)
![N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921771.png)
